molecular formula C9H10ClN3O2S B13001816 7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B13001816
M. Wt: 259.71 g/mol
InChI Key: UDWHLVRPPOZSAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzenesulfonamide with methyl isocyanate under controlled conditions . The reaction typically occurs in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It acts as a partial agonist at AMPA receptors, modulating their activity and enhancing synaptic transmission . This modulation can lead to improved cognitive function and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and its ability to modulate AMPA receptors without significant neurotoxicity . This makes it a valuable compound for research in cognitive enhancement and neuroprotection.

Properties

Molecular Formula

C9H10ClN3O2S

Molecular Weight

259.71 g/mol

IUPAC Name

7-chloro-N,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C9H10ClN3O2S/c1-11-9-12-16(14,15)8-5-6(10)3-4-7(8)13(9)2/h3-5H,1-2H3,(H,11,12)

InChI Key

UDWHLVRPPOZSAO-UHFFFAOYSA-N

Canonical SMILES

CN=C1NS(=O)(=O)C2=C(N1C)C=CC(=C2)Cl

Origin of Product

United States

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